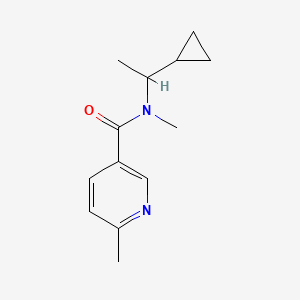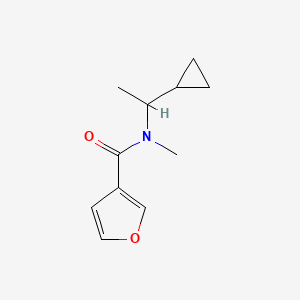
N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide (CEF) is a chemical compound that has been widely studied for its potential use in scientific research. CEF is a synthetic compound that has been developed to mimic the effects of endogenous cannabinoids, which are naturally occurring compounds in the human body that interact with the endocannabinoid system.
Mecanismo De Acción
The mechanism of action of N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide is believed to involve the activation of the endocannabinoid system. N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide is thought to interact with the CB1 and CB2 receptors, which are found throughout the body and are involved in a wide range of physiological processes. By interacting with these receptors, N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide can modulate the activity of various neurotransmitters and other signaling molecules, leading to a range of physiological effects.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain sensation, inflammation, and neuroprotection. N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide has been shown to have similar effects to endogenous cannabinoids, including the ability to reduce pain and inflammation in animal models. N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide has also been shown to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide has several advantages for use in scientific research, including its high purity and yield, which make it suitable for use in a wide range of experiments. N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide is also relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide, including the development of new synthetic methods and the exploration of its potential therapeutic applications. N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide has shown promise as a potential treatment for pain and inflammation, and further research is needed to determine its efficacy and safety in humans. Additionally, N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to determine the full extent of N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide's potential applications in scientific research and medicine.
Métodos De Síntesis
The synthesis of N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide involves several steps, including the reaction of furan-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylcyclopropylamine to produce N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide. The synthesis of N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide has been used in a wide range of scientific research applications, including studies on the endocannabinoid system, neuroprotection, and pain management. N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide has been shown to have similar effects to endogenous cannabinoids, including the ability to modulate pain sensation and inflammation.
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(9-3-4-9)12(2)11(13)10-5-6-14-7-10/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOMQNHSLOLHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

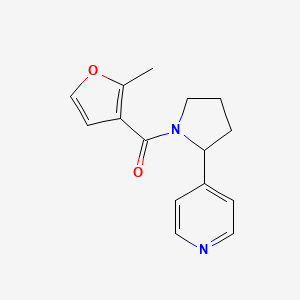
![2-methylsulfonyl-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]benzamide](/img/structure/B7493739.png)

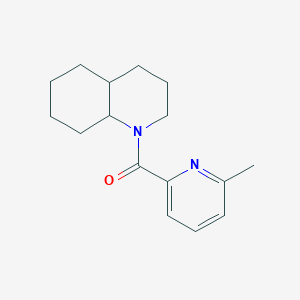
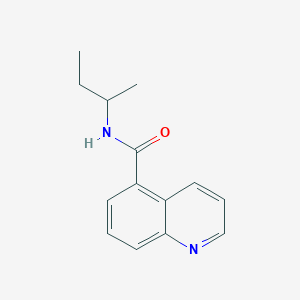
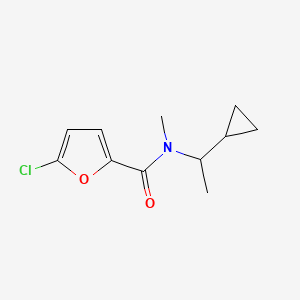
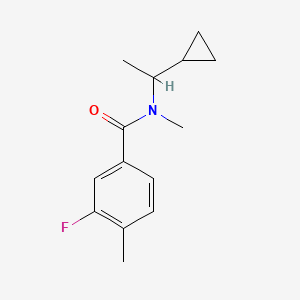
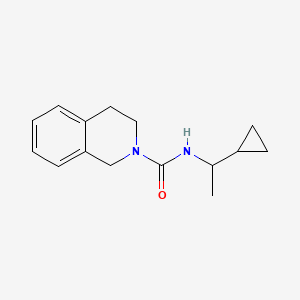
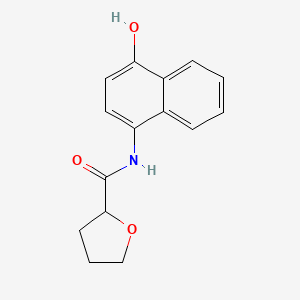
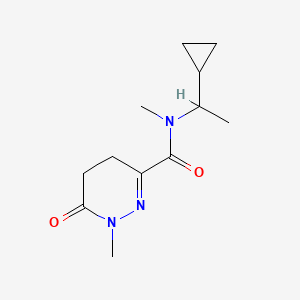
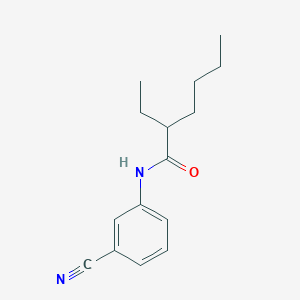
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)
![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
